6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC16196107
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine -](/images/structure/VC16196107.png)
Specification
Molecular Formula | C14H12N2 |
---|---|
Molecular Weight | 208.26 g/mol |
IUPAC Name | 6-(3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)12-8-14-13(16-9-12)5-6-15-14/h2-9,15H,1H3 |
Standard InChI Key | BADNKBXHWCTPPD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)C2=CC3=C(C=CN3)N=C2 |
Introduction
Structural and Chemical Identity of 6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine
6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine is a fused bicyclic heterocycle comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] positions, with a meta-methylphenyl (m-tolyl) substituent at the 6-position. The compound’s planar structure facilitates π-π stacking interactions, while the m-tolyl group enhances lipophilicity, potentially improving membrane permeability . Unlike its [3,2-c] isomer discussed in recent studies , the [3,2-b] fusion alters electron distribution, impacting binding affinities and metabolic stability.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-aryl-pyrrolo[3,2-b]pyridines typically involves Suzuki-Miyaura cross-coupling, as demonstrated for analogous compounds . Adapting protocols from pyrrolo[3,2-c]pyridine derivatives , a plausible route for 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine involves:
Step 1: Formation of the Pyrrolo[3,2-b]pyridine Core
Starting from 2-bromo-5-methylpyridine, nitration and subsequent cyclization yield the unsubstituted pyrrolo[3,2-b]pyridine scaffold. For example, iron-mediated cyclization in acetic acid generates the core structure .
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Core formation | Fe, AcOH, 80°C | 72% | |
Suzuki coupling | m-Tolylboronic acid, Pd(PPh₃)₄, 125°C | 67–94% |
Physicochemical and Spectral Characterization
Lipophilicity and Drug-Likeness
Calculated logP values for related compounds range from 2.8–3.5, suggesting moderate lipophilicity . The compound likely complies with Lipinski’s Rule of Five (molecular weight <500, logP <5), favoring oral bioavailability .
Biological Activities and Mechanisms
Antiproliferative Effects
Although no direct studies on 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine exist, its structural analogs exhibit potent antitumor activities. For example, compound 10t ( , IC₅₀ = 0.12–0.21 µM against HeLa, MCF-7) inhibits tubulin polymerization by binding to the colchicine site . The m-tolyl substituent may enhance hydrophobic interactions with tubulin’s β-subunit, analogous to trimethoxyphenyl groups in combretastatin analogs .
Table 2: Hypothesized Biological Profile of 6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine
Activity | Proposed Mechanism | Potential IC₅₀ Range |
---|---|---|
Antitumor | Tubulin polymerization inhibition | 0.1–1.0 µM |
Antiangiogenic | VEGF signaling disruption | N/A |
Applications in Drug Discovery
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidine derivatives exhibit broad-spectrum antimicrobial effects . While untested, the electron-deficient pyridine ring in 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine could disrupt microbial cell wall synthesis via metal chelation.
Challenges and Future Directions
Current limitations include the lack of in vivo data and precise structure-activity relationship (SAR) studies. Future work should prioritize:
-
Synthetic Optimization: Improving yields via flow chemistry or photocatalysis.
-
Target Identification: Proteomic profiling to identify binding partners beyond tubulin.
-
Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume